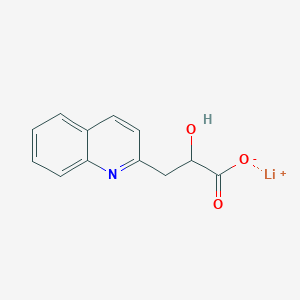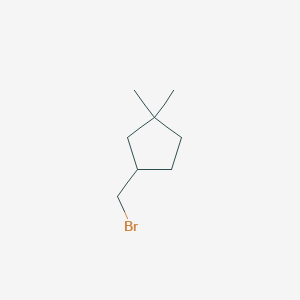![molecular formula C22H16FN7O2 B3019459 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-05-4](/img/structure/B3019459.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine . The reaction conditions employed are critical for the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques such as IR, NMR, and MS . The IR spectrum shows characteristic absorption bands for NH2 stretching, CH aromatic stretching, and C=N, C=C aromatic stretching . The 1H NMR spectrum shows signals corresponding to the CH3 group, ArH, and NH2 .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against 60 human tumor cell lines by NCI (USA) . It showed potent anti-proliferative activity against OVCAR-4 cell line with IC50 = 1.74 µM . It also exhibited promising potent anticancer activity against ACHN cell line with IC50 value 5.53 µM, representing 2.2-fold more potency than Erlotinib .Physical And Chemical Properties Analysis
The compound has a melting point of >300°C . The MS spectrum shows a molecular ion peak at m/z 258, confirming the molecular weight of the compound .科学的研究の応用
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. Researchers have synthesized related indole-based compounds and evaluated their efficacy against influenza A and Coxsackie B4 viruses . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory effects along with low ulcerogenic indices .
Antitubercular Activity
Given the urgent need for new antitubercular agents, exploring our compound’s potential in this field is crucial. Indole derivatives have shown promise against Mycobacterium tuberculosis, and our compound’s unique structure warrants further investigation.
作用機序
Target of Action
Similar compounds have shown antiviral activity , suggesting that the compound may interact with viral proteins or enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antiviral compounds , it may inhibit the function of viral proteins or enzymes, preventing the virus from replicating within host cells
Biochemical Pathways
Given its potential antiviral activity , it may interfere with the viral replication pathway, disrupting the life cycle of the virus
Result of Action
If it does exhibit antiviral activity , it may prevent viral replication within host cells, thereby reducing viral load and alleviating symptoms
将来の方向性
The compound has shown promising results in preclinical studies, particularly in its anticancer activity . Future research could focus on further optimizing the structure of the compound to enhance its potency and selectivity. Additionally, in vivo studies and clinical trials would be necessary to evaluate the compound’s efficacy and safety in a biological system.
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)14-5-3-2-4-6-14)30(28-13)22-26-19-17(21(32)27-22)12-24-29(19)16-9-7-15(23)8-10-16/h2-12H,1H3,(H,25,31)(H,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSKOVVSOTGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)



![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)

